molecular formula C7H12ClNO2 B6168473 methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride CAS No. 2624109-43-7

methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride

Cat. No.: B6168473
CAS No.: 2624109-43-7
M. Wt: 177.6
InChI Key:
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Description

Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride is a specialized compound featuring a unique cyclopentene ring structure, which is instrumental in various chemical reactions. This compound has found applications in multiple scientific research areas, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride involves the following steps:

  • Starting with commercially available precursors, such as cyclopentadiene.

  • Cyclization reactions to form the cyclopentene ring.

  • Introduction of the amine group via amination reactions.

  • Esterification to introduce the methyl ester group.

  • Formation of the hydrochloride salt by treating with hydrochloric acid.

Industrial Production Methods: Industrial-scale production employs similar methodologies, but optimized for large-scale synthesis. Techniques include:

  • Catalytic hydrogenation: for reducing intermediates.

  • Continuous flow reactors: for efficient cyclization and esterification.

  • Automated purification systems: to obtain high-purity final products.

Chemical Reactions Analysis

Types of Reactions: Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride undergoes several chemical reactions:

  • Oxidation: : Forms oxidized derivatives.

  • Reduction: : Can be reduced to various hydrocarbon derivatives.

  • Substitution: : The amine and carboxylate groups can participate in substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalysts such as palladium on carbon for hydrogenation.

  • Substitution: : Nucleophilic reagents like alkyl halides or acyl chlorides under mild conditions.

Major Products Formed:
  • Oxidized derivatives: with additional functional groups.

  • Reduced derivatives: with modified hydrocarbon chains.

  • Substituted products: forming various amides or esters.

Scientific Research Applications

Chemistry: Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride serves as a building block for creating complex organic molecules.

Biology: In biological research, it acts as a precursor for synthesizing biologically active compounds.

Medicine: The compound's derivatives are studied for their potential therapeutic properties, including antiviral and anticancer activities.

Industry: Used in the development of advanced materials and specialty chemicals due to its unique structural features.

Mechanism of Action

Molecular Targets: Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride's mechanism of action involves interactions with biological macromolecules such as proteins and nucleic acids.

Pathways Involved: It influences cellular pathways by:

  • Modulating enzyme activities.

  • Interacting with receptor sites.

  • Altering gene expression.

Comparison with Similar Compounds

Similar Compounds:

  • Methyl 4-aminocyclopent-2-ene-1-carboxylate: : Lacks the stereospecific (1S,4S) configuration.

  • Methyl (1R,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride: : Different stereochemistry, affecting its reactivity and applications.

Uniqueness:
  • The (1S,4S) stereochemistry of methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride confers specific reactivity and selectivity in chemical reactions.

  • Its structural configuration makes it particularly useful in stereospecific synthesis.

That's your deep dive into this compound! Fascinating stuff, huh?

Properties

CAS No.

2624109-43-7

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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